4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions using benzyl chloride and ethyl iodide, respectively.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano and Methyl Groups: The cyano and methyl groups can be introduced through nitrile formation and methylation reactions, respectively.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and acid or base catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or organic semiconductors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: The compound can be used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be compared with similar compounds such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents, leading to variations in properties and applications.
This compound: Another similar compound with slight modifications in the core structure or functional groups, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-4-26(15-18-8-6-5-7-9-18)31(28,29)20-12-10-19(11-13-20)22(27)25-23-21(14-24)16(2)17(3)30-23/h5-13H,4,15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBUPCIYCIORKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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